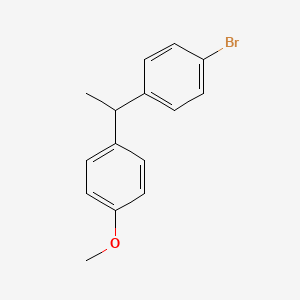

1-Bromo-4-(1-(4-methoxyphenyl)ethyl)benzene

Descripción

Contextualization within Modern Organic Synthesis

In modern organic synthesis, the focus is often on the efficient and precise construction of complex molecular architectures. 1-Bromo-4-(1-(4-methoxyphenyl)ethyl)benzene is a valuable tool in this endeavor due to its bifunctional nature. The bromo-substituted phenyl ring provides a handle for a variety of cross-coupling reactions, while the methoxyphenyl group can influence the electronic properties and solubility of the resulting molecules. The ethyl bridge adds a three-dimensional aspect to the structure, which can be crucial in applications such as drug design.

Significance of Aryl Halides and Ether Derivatives in Chemical Research

The two key functional groups in this compound, the aryl halide and the aryl ether, are of fundamental importance in chemical research.

Aryl Halides : The bromo group on the benzene (B151609) ring makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions. chempedia.infonih.govacs.org These reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.org The ability to precisely introduce new functional groups at the position of the bromine atom is a cornerstone of modern synthetic strategy. chempedia.infonih.gov

Ether Derivatives : The methoxy (B1213986) group (-OCH3) on the second phenyl ring is also highly significant. It is an electron-donating group, which can influence the reactivity of the aromatic ring. In medicinal chemistry, the methoxy group is a common feature in many drug molecules, as it can improve metabolic stability, and binding affinity to biological targets. researchgate.netnih.gov Its presence can also enhance the solubility of a compound in organic solvents. researchgate.net

Overview of Research Trajectories for Complex Aryl-Substituted Compounds

The study and synthesis of complex aryl-substituted compounds like this compound are driven by several key research trajectories:

Development of Novel Pharmaceuticals : Many biologically active molecules contain substituted aromatic rings. The structural motifs present in this compound are found in a variety of therapeutic agents. nbinno.comnih.gov Researchers utilize such building blocks to create libraries of new compounds for screening against various diseases. The methoxy group, in particular, is a common feature in approved drugs. nih.gov

Materials Science : Aryl-substituted compounds are of great interest in the development of new materials with specific electronic and optical properties. They can be incorporated into polymers, organic light-emitting diodes (OLEDs), and other advanced materials. The ability to tune the properties of these materials by modifying the substituents on the aromatic rings is a key area of research.

Catalysis : The development of new and more efficient catalysts is a constant goal in chemistry. Aryl-substituted compounds can serve as ligands for metal catalysts, influencing their activity and selectivity. The synthesis of novel ligands is a critical aspect of advancing catalytic methods.

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-4-[1-(4-methoxyphenyl)ethyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO/c1-11(12-3-7-14(16)8-4-12)13-5-9-15(17-2)10-6-13/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSQSNNFMCPZAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 1 Bromo 4 1 4 Methoxyphenyl Ethyl Benzene

Carbon-Bromine Bond Activation and Functionalization

The carbon-bromine (C-Br) bond in aryl bromides is a key site for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira, Negishi)

Aryl bromides are common substrates in a wide array of metal-catalyzed cross-coupling reactions. These reactions, often catalyzed by palladium complexes, are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples for 1-Bromo-4-(1-(4-methoxyphenyl)ethyl)benzene are not detailed in available literature, its participation in such reactions is highly probable.

Heck Reaction: This reaction would involve the palladium-catalyzed coupling of this compound with an alkene.

Suzuki Coupling: This would entail the reaction of this compound with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This reaction would couple this compound with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.

Negishi Coupling: This involves the reaction of this compound with an organozinc reagent, catalyzed by a nickel or palladium complex.

Catalyst Design and Ligand Effects in C-Br Activation

The efficiency and selectivity of metal-catalyzed cross-coupling reactions are heavily influenced by the design of the catalyst, particularly the ligands coordinated to the metal center. For the activation of the C-Br bond in aryl bromides, phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) are commonly employed.

Electron-rich and sterically bulky ligands generally enhance the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle. The choice of ligand can also influence the stability of the catalytic species and prevent side reactions. For a substrate like this compound, the electronic and steric properties of the ligand would need to be carefully selected to achieve optimal reactivity and yield.

Mechanistic Pathways of Oxidative Addition and Reductive Elimination

The catalytic cycle of most palladium-catalyzed cross-coupling reactions involves a sequence of elementary steps, with oxidative addition and reductive elimination being the key processes for C-Br bond functionalization.

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (Ar-Br) to form a Pd(II) intermediate (Ar-Pd-Br). This step involves the formal oxidation of the palladium center from the 0 to the +2 state and the cleavage of the C-Br bond.

Transmetalation (for Suzuki, Sonogashira, Negishi): The organometallic coupling partner (e.g., organoboron, organocopper, or organozinc) transfers its organic group to the palladium center, displacing the bromide and forming a new Pd(II) intermediate with two organic ligands.

Carbopalladation/Beta-Hydride Elimination (for Heck): In the Heck reaction, the alkene inserts into the Ar-Pd bond, followed by a beta-hydride elimination to form the coupled product and a palladium-hydride species.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Aryl Bromides

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group.

The methoxyphenyl and ethyl groups in this compound are electron-donating or weakly activating, which deactivates the aromatic ring towards nucleophilic attack. Therefore, this compound is not expected to undergo SNAr reactions under standard conditions. For such a reaction to be feasible, much harsher conditions or a different reaction mechanism, such as one involving a benzyne (B1209423) intermediate, would be required.

Reductive Debromination and Hydrogenation Studies

The C-Br bond in aryl bromides can be cleaved through reductive processes to replace the bromine atom with a hydrogen atom. This transformation, known as reductive debromination or hydrodehalogenation, can be achieved using various methods:

Catalytic Hydrogenation: This method typically employs a metal catalyst such as palladium on carbon (Pd/C) with a source of hydrogen gas (H₂) or a hydrogen donor like ammonium (B1175870) formate (B1220265) or sodium borohydride.

Metal-Mediated Reduction: Active metals like zinc, tin, or magnesium in the presence of an acid can also effect the reduction of the C-Br bond.

These reactions are generally effective for a wide range of aryl bromides.

Reactions Involving the Methoxyphenyl Group

The methoxy (B1213986) group (-OCH₃) on the aromatic ring can also participate in chemical transformations, although it is generally less reactive than the C-Br bond.

The most common reaction involving an aryl methyl ether is ether cleavage . This is typically achieved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with strong Lewis acids such as boron tribromide (BBr₃). This reaction would convert the methoxy group in this compound to a hydroxyl group, yielding the corresponding phenol. The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack of the bromide or iodide ion on the methyl group (an SN2 reaction).

Due to the lack of specific literature on this compound, no experimental data can be presented in tabular format.

Transformations at the Ethyl Bridge

The ethyl bridge connecting the two aromatic rings is also a site for chemical modification. The benzylic carbon atoms of this bridge are susceptible to both oxidative and reductive transformations, and strategies for their site-selective functionalization can be envisioned.

Oxidation of the ethyl bridge can lead to the formation of a ketone or, under more vigorous conditions, cleavage of the C-C bond. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic C-H bonds. Depending on the reaction conditions, this can result in the formation of 4-bromo-α-(4-methoxyphenyl)acetophenone or, with cleavage, 4-bromobenzoic acid and 4-methoxybenzoic acid.

Conversely, reductive transformations of the aromatic rings can be achieved while leaving the ethyl bridge intact. Catalytic hydrogenation, for example, using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C), can reduce the aromatic rings to cyclohexyl rings. This transformation would yield 1-bromo-4-(1-(4-methoxyphenyl)ethyl)cyclohexane and subsequently 1-bromo-4-(1-(4-methoxycyclohexyl)ethyl)cyclohexane under forcing conditions.

Computational and Theoretical Investigations of 1 Bromo 4 1 4 Methoxyphenyl Ethyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of organic molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of molecular characteristics. For a molecule such as 1-Bromo-4-(1-(4-methoxyphenyl)ethyl)benzene, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), would provide a detailed picture of its molecular orbitals, charge distribution, conformational preferences, and spectroscopic signatures.

The electronic structure dictates the reactivity and properties of a molecule. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring, due to the electron-donating nature of the methoxy (B1213986) group. The LUMO, conversely, would likely be distributed over the bromobenzene (B47551) ring, influenced by the electron-withdrawing bromine atom. A smaller HOMO-LUMO gap would suggest higher reactivity.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. This information helps identify electrophilic and nucleophilic sites. The carbon atom attached to the bromine (C-Br) would carry a partial positive charge, making it susceptible to nucleophilic attack, while the oxygen of the methoxy group and the aromatic carbons of the methoxyphenyl ring would exhibit higher electron density.

Interactive Table: Predicted Electronic Properties

| Parameter | Predicted Value | Description |

| HOMO Energy | -5.8 eV | Highest Occupied Molecular Orbital energy; indicates electron-donating ability. |

| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital energy; indicates electron-accepting ability. |

| HOMO-LUMO Gap | 4.6 eV | Energy difference between HOMO and LUMO; relates to chemical stability. |

| Dipole Moment | 2.1 D | A measure of the overall polarity of the molecule. |

The three-dimensional structure and flexibility of this compound are determined by rotations around its single bonds, particularly the C-C bonds of the ethyl bridge connecting the two aromatic rings. Conformational analysis involves mapping the molecule's potential energy as a function of these rotational angles (dihedral angles).

A potential energy surface (PES) scan would be performed by systematically rotating the dihedral angles that define the orientation of the two phenyl rings relative to each other. This process identifies the lowest energy conformers (stable structures) and the rotational energy barriers between them. The global minimum on the PES corresponds to the most stable conformation, which is likely a staggered arrangement that minimizes steric hindrance between the bulky aromatic groups. Understanding these conformational preferences is vital as the reactivity and biological activity of a molecule can be highly dependent on its shape.

Interactive Table: Predicted Conformational Energy Profile

| Conformation | Dihedral Angle (Ring1-C-C-Ring2) | Relative Energy (kcal/mol) | Description |

| Anti-periplanar | 180° | 0.0 | Most stable, staggered conformation with rings far apart. |

| Gauche | 60° | 1.5 | A less stable, staggered conformation. |

| Syn-periplanar | 0° | 5.0 | Least stable, eclipsed conformation with high steric strain. |

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating ¹H and ¹³C NMR chemical shifts. The calculated shifts for this compound would be compared to a standard reference, such as tetramethylsilane (B1202638) (TMS), to predict the spectrum. The calculations would reflect the different electronic environments of the protons and carbons. For instance, protons on the methoxyphenyl ring would appear at different chemical shifts than those on the bromophenyl ring, and the benzylic proton of the ethyl bridge would have a characteristic downfield shift.

Vibrational Frequencies: Theoretical vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated by determining the second derivatives of the energy with respect to atomic displacements. These calculations predict the frequencies of bond stretching, bending, and torsional modes. For this molecule, characteristic frequencies would include C-H stretching of the aromatic rings, C-O stretching of the methoxy group, and the C-Br stretching vibration at a lower frequency. Calculated frequencies are often systematically scaled to correct for anharmonicity and other approximations inherent in the computational model.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone of modern mechanistic chemistry, allowing for the detailed exploration of reaction pathways, the identification of transient species like transition states, and the quantification of energy barriers.

For any proposed reaction of this compound, such as a nucleophilic substitution at the benzylic carbon, computational methods can map the entire reaction coordinate. chemistrysteps.com This involves locating the transition state (TS)—the highest energy point along the reaction path—which is a first-order saddle point on the potential energy surface. TS geometries are characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Interactive Table: Hypothetical Energy Profile for Sₙ2 Reaction with OH⁻

Reactions are rarely performed in the gas phase; the solvent can have a profound impact on reaction rates and mechanisms. Computational models can account for these effects in several ways. researchgate.netImplicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, capturing bulk electrostatic effects. This is computationally efficient for modeling how a polar solvent might stabilize charged intermediates or transition states, which is crucial for Sₙ1-type reactions. quora.com

Explicit solvent models involve including a number of individual solvent molecules in the calculation. This approach is more computationally intensive but can capture specific interactions like hydrogen bonding between the solvent and the reacting species, which can be critical in protic solvents. nih.gov

Furthermore, if the reaction is catalyzed, for instance, a palladium-catalyzed cross-coupling reaction at the C-Br bond (e.g., Suzuki or Heck reaction), the entire catalytic cycle can be modeled. researchgate.netthieme.de This would involve calculating the energies of intermediates and transition states for each step of the cycle: oxidative addition, transmetalation (for Suzuki), and reductive elimination. Such models provide deep insights into the role of the catalyst and ligands, helping to explain selectivity and optimize reaction conditions. acs.org

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the time-dependent behavior of "this compound" at an atomic level. While specific MD studies exclusively focused on this compound are not available in the public domain, the principles of MD simulations can be applied to understand its likely dynamic characteristics in various environments.

MD simulations for analogous aromatic compounds, such as liquid benzene (B151609), have been performed using a variety of molecular force fields, including OPT-FF, AMBER 03, GAFF, OPLS-AA, OPLS-CS, CHARMM27, and GROMOS. nih.gov For a molecule like "this compound," a simulation would typically involve defining a force field that accurately describes the interatomic potentials. This would be followed by an equilibration phase to bring the system to a stable thermodynamic state, and then a production phase from which dynamic properties are calculated.

Key dynamic behaviors that could be investigated for "this compound" include:

Conformational Dynamics: Analysis of the rotational freedom around the single bond connecting the two aromatic rings and the ethyl bridge. This would reveal the preferred spatial arrangements of the molecule.

Solvation Dynamics: Understanding how the molecule interacts with and is oriented within different solvent environments, which is crucial for predicting its behavior in solutions.

Intermolecular Interactions: Simulating a system with multiple molecules of "this compound" would allow for the study of π-π stacking interactions between the phenyl and methoxyphenyl rings, as well as other non-covalent interactions.

A hypothetical data table summarizing potential outputs from such a simulation is presented below.

| Property | Description | Potential Finding |

| Dihedral Angle Distribution | The distribution of the angle between the two aromatic rings. | Bimodal distribution indicating two preferred low-energy conformations. |

| Radial Distribution Function | The probability of finding another molecule at a certain distance from a reference molecule. | Peaks indicating typical intermolecular distances due to van der Waals and electrostatic interactions. |

| Mean Square Displacement | A measure of the average distance a molecule travels over time. | Provides insight into the diffusion coefficient of the molecule in a given medium. |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical methods used to predict the reactivity of chemical compounds based on their molecular structure. chemrxiv.orgnih.gov While specific QSRR studies for "this compound" have not been identified in the reviewed literature, the methodology provides a framework for predicting its reactivity in various chemical transformations.

The development of a QSRR model for a class of compounds including "this compound" would involve several steps:

Data Set Collection: Assembling a dataset of structurally related compounds with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants).

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound. These can include constitutional, topological, geometrical, and quantum-chemical descriptors. tubitak.gov.trtubitak.gov.tr

Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical model that correlates the descriptors with the observed reactivity. chemrxiv.org

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

For "this compound," relevant descriptors for a QSRR model could include:

Electronic Descriptors: Hammett constants for the bromo and methoxy substituents to quantify their electron-donating or withdrawing effects.

Steric Descriptors: Parameters such as Taft's steric parameter or molar refractivity to account for the size and shape of the molecule.

Quantum-Chemical Descriptors: Calculated properties like the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are related to the molecule's ability to donate or accept electrons.

The following table illustrates the types of descriptors that would be pertinent in a QSRR study of this compound and its analogs.

| Descriptor Type | Specific Descriptor | Relevance to Reactivity |

| Electronic | Hammett Constant (σ) | Quantifies the electron-donating/withdrawing effect of substituents on the aromatic rings, influencing reaction rates. |

| Steric | Molar Volume | Represents the bulkiness of the molecule, which can affect its ability to approach a reaction center. |

| Topological | Wiener Index | A measure of molecular branching, which can correlate with physical properties and reactivity. |

| Quantum-Chemical | HOMO-LUMO Gap | Indicates the chemical stability and reactivity of the molecule; a smaller gap suggests higher reactivity. |

By establishing a robust QSRR model, it would be possible to predict the reactivity of "this compound" in reactions such as nucleophilic substitution at the benzylic position or electrophilic aromatic substitution on the electron-rich methoxyphenyl ring. chemrxiv.org

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Complex Aryl Ethers

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy serves as a powerful, non-destructive tool for determining the structure of organic compounds in solution and the solid state. For a molecule with the complexity of 1-Bromo-4-(1-(4-methoxyphenyl)ethyl)benzene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for unambiguous signal assignment and complete structural verification.

Advanced 1D and 2D NMR Techniques

A comprehensive analysis of this compound would involve a suite of advanced NMR experiments. The standard 1D ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the protons and carbons, respectively. However, for a molecule with multiple aromatic signals and stereocenters, these spectra often exhibit overlapping resonances that require further clarification through 2D NMR.

Correlated Spectroscopy (COSY) would be employed to establish proton-proton coupling networks within the molecule. This is particularly useful for identifying the connectivity within the ethyl bridge and the aromatic spin systems of the two benzene (B151609) rings. For instance, the methine proton of the ethyl group would show a correlation to the methyl protons.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is crucial for correlating each proton signal with its directly attached carbon atom. This allows for the unambiguous assignment of carbon resonances based on the more easily interpretable proton spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Total Correlation Spectroscopy (TOCSY) can provide further structural details. NOESY reveals through-space proximity of protons, which can be used to determine the preferred conformation of the molecule. TOCSY is useful for identifying all protons within a coupled spin system, which can help to resolve overlapping signals in crowded spectral regions.

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on typical chemical shifts for similar structural motifs.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| CH₃ (ethyl) | 1.60 (d, J = 7.2 Hz) | 21.5 |

| CH (ethyl) | 4.10 (q, J = 7.2 Hz) | 44.0 |

| OCH₃ | 3.78 (s) | 55.2 |

| C-H (bromophenyl) | 7.45 (d, J = 8.4 Hz) | 131.5 |

| C-H (bromophenyl) | 7.10 (d, J = 8.4 Hz) | 130.0 |

| C-H (methoxyphenyl) | 7.15 (d, J = 8.8 Hz) | 129.0 |

| C-H (methoxyphenyl) | 6.85 (d, J = 8.8 Hz) | 113.8 |

| C-Br | - | 120.5 |

| C-C (bromophenyl) | - | 143.0 |

| C-O | - | 158.5 |

| C-C (methoxyphenyl) | - | 136.0 |

Solid-State NMR Applications for Crystalline Forms

While solution-state NMR provides information about the averaged structure of a molecule, solid-state NMR (ssNMR) can probe the structure and dynamics of molecules in their crystalline forms. For this compound, ssNMR techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) could be used to obtain high-resolution ¹³C spectra of the solid material. This would be particularly useful for studying polymorphism, where different crystalline forms of the same compound can exhibit distinct physical properties. Furthermore, ssNMR can provide information on intermolecular interactions and packing in the crystal lattice.

Diffusion-Ordered Spectroscopy (DOSY) for Mixture Analysis

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different components in a mixture based on their diffusion coefficients. In the context of the synthesis of this compound, DOSY could be used to analyze the crude reaction mixture to identify the product, any remaining starting materials, and byproducts without the need for prior separation. Larger molecules diffuse more slowly than smaller ones, and this difference in diffusion rates can be used to generate separate NMR spectra for each component, thus providing a "virtual separation" of the mixture.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This accuracy allows for the determination of the elemental composition of the molecule, which is a critical step in its identification. For this compound (C₁₅H₁₅BrO), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass. The presence of the bromine atom would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

| Ion | Calculated Exact Mass |

| [C₁₅H₁₅⁷⁹BrO]⁺ | 290.0306 |

| [C₁₅H₁₅⁸¹BrO]⁺ | 292.0286 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Inference

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation that involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. In an MS/MS experiment on the molecular ion of this compound, characteristic fragmentation pathways would be observed. For example, a common fragmentation would be the cleavage of the benzylic bond, leading to the formation of a stable tropylium-like ion. The analysis of these fragmentation patterns provides a "fingerprint" of the molecule and allows for the confirmation of its proposed structure.

A table of expected major fragments in the MS/MS spectrum of this compound is provided below.

| m/z of Fragment Ion | Proposed Structure of Fragment |

| 211 | [C₁₅H₁₅O]⁺ (loss of Br) |

| 183 | [C₇H₆Br]⁺ (bromotropylium ion) |

| 121 | [C₈H₉O]⁺ (methoxyphenylmethyl cation) |

| 105 | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ (phenyl cation) |

Ionization Techniques (e.g., ESI, APCI, EI) and their Applications

The structural elucidation of complex aryl ethers such as this compound relies heavily on mass spectrometry (MS), a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. The choice of ionization technique is critical and depends on the analyte's properties and the desired structural information. Ionization methods are broadly categorized as "soft" or "hard".

Soft ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), are particularly suited for analyzing polar and thermally labile compounds. ESI generates ions by applying a high voltage to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, ions are desorbed into the gas phase, typically as protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. This gentle process minimizes fragmentation, making it ideal for accurately determining the molecular weight of the parent molecule. APCI is effective for less polar and thermally stable compounds. It uses a corona discharge to ionize solvent molecules, which then transfer charge to the analyte molecules through gas-phase reactions. For a complex aryl ether, APCI and ESI would be instrumental in confirming its molecular mass.

In contrast, Electron Ionization (EI) is a "hard" ionization technique that provides extensive structural information through fragmentation. In EI, high-energy electrons bombard the analyte in the gas phase, causing the ejection of an electron to form a molecular radical cation (M•⁺). This high-energy process often leads to the destruction of fragile molecules but produces a reproducible fragmentation pattern that serves as a molecular fingerprint, which can be compared against spectral libraries. For this compound, EI would likely induce characteristic cleavages. A primary fragmentation pathway would be the benzylic cleavage of the C-C bond between the ethyl bridge and the methoxyphenyl ring, leading to the formation of a stable tropylium-like cation. The presence of bromine's characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be evident in the molecular ion and any bromine-containing fragments, aiding in the structural confirmation.

Table 1. Comparison of Ionization Techniques for Analyzing Aryl Ethers| Technique | Ionization Type | Typical Ions Formed | Primary Application |

|---|---|---|---|

| Electron Ionization (EI) | Hard | M•⁺, Fragment Ions | Structural elucidation via fragmentation patterns |

| Electrospray Ionization (ESI) | Soft | [M+H]⁺, [M+Na]⁺ | Molecular weight determination of polar molecules |

| Atmospheric Pressure Chemical Ionization (APCI) | Soft | [M+H]⁺ | Molecular weight determination of moderately polar molecules |

X-ray Crystallography and Diffraction Techniques

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is an unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This non-destructive technique provides detailed information on unit cell dimensions, bond lengths, bond angles, and the absolute configuration of chiral centers. The process involves irradiating a single crystal with monochromatic X-rays and measuring the angles and intensities of the diffracted beams. This diffraction pattern is a unique consequence of the crystal's internal lattice structure. By analyzing this pattern, a three-dimensional map of electron density can be generated, from which the positions of individual atoms are refined to yield a complete molecular structure.

For a complex chiral molecule like this compound, SC-XRD would be the definitive method to establish its absolute stereochemistry. While no specific crystallographic data for this compound is publicly available, analysis of analogous structures demonstrates the power of this technique. For instance, the crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene was determined to be in a monoclinic system, and the analysis revealed key structural parameters, including intermolecular interactions. A similar analysis on a suitable single crystal of the target compound would provide unambiguous proof of its molecular connectivity and spatial arrangement, resolving any ambiguities from spectroscopic data. The resulting data would include precise measurements of the dihedral angle between the two phenyl rings and the bond lengths and angles of the ether linkage and bromo-substitution.

Table 2. Illustrative Crystal Data Obtainable from SC-XRD Analysis| Parameter | Description | Example Data (from a related bromo-compound) |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 8.808 Å, b = 5.247 Å, c = 22.66 Å, β = 100.956° |

| Volume (V) | The volume of the unit cell. | 1028.0 ų |

| Z | The number of molecules per unit cell. | 4 |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. Unlike SC-XRD, which requires a well-ordered single crystal, PXRD can be performed on a finely ground powder containing a multitude of small, randomly oriented crystallites. The resulting diffraction pattern, or diffractogram, is a plot of diffraction intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase, allowing for rapid identification by comparison to databases of known patterns.

The primary application of PXRD in the context of a compound like this compound would be for crystalline phase analysis. It is invaluable for identifying different crystalline forms, known as polymorphs, which have the same chemical composition but different crystal structures. Polymorphs can exhibit distinct physical properties, and PXRD is the principal tool for their characterization. The technique is also used to assess sample purity, determine the degree of crystallinity in a material, and monitor phase transitions. While SC-XRD provides the absolute structure, PXRD offers a practical method for routine quality control and characterization of the bulk crystalline material.

Table 3. Representative Data from a Powder X-ray Diffractogram| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 18.5 | 4.79 | 100 |

| 20.6 | 4.31 | 85 |

| 23.2 | 3.83 | 60 |

| 28.8 | 3.09 | 45 |

Vibrational Spectroscopy (Infrared and Raman)

Functional Group Identification and Fingerprint Region Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for identifying functional groups within a molecule. These methods probe the vibrational modes of molecular bonds, which absorb light at specific, characteristic frequencies. In IR spectroscopy, absorption of infrared radiation is measured as a function of frequency (typically expressed in wavenumbers, cm⁻¹), while Raman spectroscopy measures the inelastic scattering of monochromatic light.

For this compound, IR and Raman spectra would reveal key structural features. The presence of aromatic rings would be confirmed by C-H stretching vibrations typically found in the 3100-3000 cm⁻¹ region and C=C stretching vibrations in the 1600-1450 cm⁻¹ range. The ether linkage (Ar-O-CH₃) would produce a strong, characteristic C-O stretching band around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The aliphatic C-H bonds of the ethyl group would show stretching absorptions between 3000 and 2850 cm⁻¹. The C-Br stretch is expected at lower frequencies, typically in the 650-550 cm⁻¹ range.

Table 4. Predicted Vibrational Frequencies for this compound| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Aryl C-H | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Alkyl C-H | 3000 - 2850 |

| C=C Stretch (Aromatic) | Aryl C=C | 1600 - 1450 |

| C-O Stretch (Asymmetric) | Aryl Ether | ~1250 |

| C-O Stretch (Symmetric) | Aryl Ether | ~1040 |

| C-Br Stretch | Aryl Bromide | 650 - 550 |

Conformational Studies via Vibrational Modes

Beyond functional group identification, vibrational spectroscopy is a sensitive tool for studying molecular conformation. Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. These different conformers can have distinct vibrational spectra.

For a molecule like this compound, rotation is possible around the C-C single bonds of the ethyl bridge and the C-O bond of the methoxy (B1213986) group. These rotations can lead to different relative orientations of the two aromatic rings. Changes in conformation can alter the symmetry of the molecule and the coupling between vibrational modes, resulting in shifts in vibrational frequencies or changes in the intensity of IR and Raman bands. For example, certain vibrational modes that are sensitive to the dihedral angle between the two rings could appear as broadened peaks or as multiple distinct peaks if several conformers coexist at room temperature. By analyzing these spectral changes, often with the aid of computational methods like Density Functional Theory (DFT), it is possible to gain insight into the dominant conformation in a given state (solid, liquid, or solution) and the energy barriers between different conformers.

Table of Mentioned Compounds

Surface-Enhanced Raman Spectroscopy (SERS) for Enhanced Detection

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that dramatically enhances Raman scattering of molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. rsc.orgyoutube.com This enhancement allows for the detection of analytes at extremely low concentrations, even down to the single-molecule level, making it an invaluable tool for trace analysis. researchgate.net For a complex aryl ether like this compound, SERS offers a method to obtain a detailed vibrational fingerprint, providing structural information that might be difficult to acquire with conventional Raman spectroscopy due to weak signals.

The enhancement in SERS arises from two primary mechanisms: an electromagnetic mechanism and a chemical mechanism. youtube.com The electromagnetic effect is responsible for the largest enhancement and occurs from the excitation of localized surface plasmon resonances (LSPRs) on the metallic nanostructures when illuminated by a laser. youtube.comnih.gov This creates intense local electromagnetic fields, or "hot spots," which amplify the Raman signal of any molecule situated within them. The chemical mechanism involves a charge-transfer interaction between the analyte and the metal surface, which provides an additional, smaller enhancement. youtube.com

In a hypothetical SERS analysis of this compound, the molecule would be adsorbed onto a SERS-active substrate, such as a colloidal suspension of silver nanoparticles or a fabricated gold nanostructure. rsc.orgresearchgate.net The resulting spectrum would be expected to show enhanced bands corresponding to the vibrational modes of the molecule's constituent parts. The aromatic C-C stretching and C-H bending modes from both the bromophenyl and methoxyphenyl rings would likely dominate the spectrum. Specific vibrational modes, such as the C-Br stretch, the asymmetric and symmetric stretching of the C-O-C ether linkage, and the vibrations of the methoxy group, would provide key identifying features.

The orientation of the molecule on the metal surface significantly influences which vibrational modes are most enhanced. researchgate.net Given the presence of the bromine and oxygen atoms with lone pairs of electrons, it is plausible that these groups would interact with the silver or gold surface, influencing the adsorption geometry. This selective enhancement can provide clues about the molecule-surface interaction.

A table of predicted prominent SERS bands for this compound is presented below, based on characteristic frequencies for its functional groups.

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Associated Functional Group |

| ~3060 | Aromatic C-H Stretch | Phenyl Rings |

| ~1600, ~1580, ~1490 | Aromatic C=C Ring Stretching | Phenyl Rings |

| ~1245 | Asymmetric C-O-C Stretch | Aryl Ether |

| ~1175 | Aromatic C-H In-Plane Bending | Phenyl Rings |

| ~1040 | Symmetric C-O-C Stretch | Aryl Ether |

| ~1020 | Ring Breathing Mode | Phenyl Rings |

| ~650 | C-Br Stretch | Bromophenyl |

This interactive table contains hypothetical data based on known vibrational frequencies of related functional groups.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Chiral Derivatives

The compound this compound possesses a chiral center at the carbon atom connecting the two aryl rings, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-isomers). Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining their absolute configuration. nih.gov

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule in the UV-Vis range. encyclopedia.pub Since enantiomers interact differently with circularly polarized light, their ECD spectra are mirror images of each other. nih.gov An achiral compound will not produce an ECD signal. The spectrum consists of positive or negative peaks, known as Cotton effects, which correspond to electronic transitions within the molecule's chromophores. nih.gov

For the enantiomers of this compound, the chromophores are the bromophenyl and methoxyphenyl moieties. The ECD spectrum would be sensitive to the spatial arrangement of these chromophores relative to each other. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations (such as time-dependent density functional theory, TDDFT), the absolute configuration of a specific enantiomer can be reliably assigned. nih.gov

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized light for vibrational transitions. wikipedia.orgresearchgate.net VCD provides detailed three-dimensional structural information because it is sensitive to the entire molecular structure, not just the chromophoric parts. wikipedia.org Similar to ECD, the VCD spectra of two enantiomers are perfect mirror images.

A VCD analysis of this compound would provide a complex fingerprint in the mid-infrared region (typically 4000-800 cm⁻¹). The spectrum would contain positive and negative bands corresponding to the chiral arrangement of the molecule's vibrating functional groups. The unambiguous assignment of the absolute configuration is achieved by comparing the experimental VCD spectrum to the spectrum calculated for a known configuration (e.g., the (R)-enantiomer). rsc.org A match between the experimental and calculated spectra confirms the configuration, while a mirror-image relationship indicates the opposite configuration.

The table below illustrates the type of data expected from an ECD analysis of the two enantiomers of this compound, highlighting their mirror-image relationship.

| Wavelength (nm) | (R)-Enantiomer Δελ (M⁻¹cm⁻¹) | (S)-Enantiomer Δελ (M⁻¹cm⁻¹) |

| 280 | +5.2 | -5.2 |

| 255 | -3.8 | +3.8 |

| 230 | +12.1 | -12.1 |

This interactive table presents hypothetical ECD data to demonstrate the principle of mirror-image spectra for enantiomers.

1 Bromo 4 1 4 Methoxyphenyl Ethyl Benzene As a Key Synthetic Intermediate

Building Block for Advanced Molecular Architectures

The unique structural features of 1-Bromo-4-(1-(4-methoxyphenyl)ethyl)benzene position it as a valuable building block for the synthesis of advanced molecular architectures. The presence of the bromoarene group is particularly significant, as it provides a handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the construction of larger, more complex molecules.

Precursor for Complex Polyaromatic Systems

Bromoarenes are well-established precursors for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) through transition-metal-catalyzed cross-coupling reactions. wvu.edueurekaselect.com The bromine atom in this compound can be readily substituted in reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These methodologies allow for the introduction of various aryl, vinyl, or alkynyl groups at the 4-position of the bromophenyl ring, thereby extending the aromatic system.

For instance, a palladium-catalyzed Suzuki coupling with an arylboronic acid could be employed to create a biaryl linkage, a common motif in many complex aromatic systems. Similarly, a Sonogashira coupling with a terminal alkyne would introduce an ethynyl linkage, which can be a key structural element in conjugated materials or a precursor for further cyclization reactions to build fused polyaromatic rings. The general applicability of bromoarenes in such transformations is well-documented, making this compound a hypothetically effective precursor for a range of polyaromatic structures.

Table 1: Potential Cross-Coupling Reactions for the Synthesis of Polyaromatic Systems

| Coupling Reaction | Reactant | Catalyst | Resulting Linkage | Potential Product Class |

|---|---|---|---|---|

| Suzuki | Arylboronic acid | Pd(0) complex | Biaryl | Substituted Biphenyls |

| Stille | Organostannane | Pd(0) complex | Aryl-Aryl | Functionalized Aromatics |

| Heck | Alkene | Pd(0) complex | Aryl-Vinyl | Stilbene Derivatives |

| Sonogashira | Terminal Alkyne | Pd(0)/Cu(I) | Aryl-Alkynyl | Tolan Derivatives |

Scaffolds for Ligand Design in Catalysis

The rigid framework of aromatic compounds is often sought after in the design of ligands for transition metal catalysis. The term "privileged scaffolds" is sometimes used to describe molecular frameworks that are capable of binding to multiple biological targets. mdpi.com In a similar vein, certain molecular backbones serve as excellent platforms for the construction of ligands used in catalysis. The structure of this compound offers a potential scaffold that can be elaborated into more complex ligand systems. nih.gov

Through nucleophilic substitution or cross-coupling reactions at the bromine-bearing carbon, various coordinating groups such as phosphines, amines, or other heteroatomic functionalities can be introduced. The methoxyphenyl group, on the other hand, can electronically tune the properties of the resulting ligand, which can have a significant impact on the catalytic activity and selectivity of the metal complex it coordinates to. The ethyl bridge provides a degree of conformational flexibility, which can also be a crucial factor in ligand performance.

Role in Diversity-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) is a strategy aimed at the efficient creation of a wide range of structurally diverse molecules for high-throughput screening and drug discovery. nih.govnih.gov The principles of DOS often rely on the use of versatile building blocks that can be elaborated in multiple directions to generate a library of compounds with varied scaffolds and functionalities. cam.ac.ukcam.ac.uk

This compound is well-suited for this role due to its two distinct aromatic rings that can be independently functionalized. The bromophenyl ring can undergo a variety of cross-coupling reactions to introduce appendage diversity. For example, a library of compounds could be generated by reacting the parent molecule with a collection of different boronic acids in a Suzuki coupling reaction.

Furthermore, the methoxy (B1213986) group on the second phenyl ring could potentially be demethylated to a phenol, which then opens up another avenue for diversification through ether or ester formation. This ability to systematically and combinatorially modify the structure at multiple points is a hallmark of a good building block for diversity-oriented synthesis.

Table 2: Potential Diversification Points in this compound for Library Synthesis

| Functional Group | Potential Reactions | Type of Diversity Introduced |

|---|---|---|

| Bromo | Suzuki, Heck, Sonogashira, Buchwald-Hartwig Amination | Appendage Diversity |

| Methoxy | Demethylation followed by Etherification/Esterification | Functional Group Diversity |

| Aromatic Rings | Electrophilic Aromatic Substitution | Skeletal Diversity (with further steps) |

Applications in Materials Chemistry as a Precursor to Functional Polymers and Optoelectronic Materials

The structural motifs present in this compound are found in various functional polymers and materials with interesting optoelectronic properties. Aryl bromides are common monomers in the synthesis of conjugated polymers through reactions like Suzuki or Stille polycondensation. The methoxy group is an electron-donating group, which can influence the electronic properties of a resulting polymer, such as its band gap and conductivity.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The synthesis of unsymmetrical diarylalkanes like 1-bromo-4-(1-(4-methoxyphenyl)ethyl)benzene traditionally relies on methods such as Friedel-Crafts alkylation. However, these classic approaches often involve harsh Lewis acids and toxic alkylating agents like benzyl (B1604629) halides. beilstein-journals.orgnih.gov Future research will undoubtedly focus on greener and more efficient synthetic strategies.

One promising avenue is the development of catalytic Friedel-Crafts-type reactions that utilize more environmentally benign substrates, such as benzyl alcohols, in the presence of only catalytic amounts of a Lewis or Brønsted acid. beilstein-journals.orgnih.govresearchgate.net This approach minimizes waste and avoids the use of hazardous reagents. Another sustainable strategy involves the direct C-H activation and functionalization of simpler aromatic precursors. For instance, an iron-catalyzed cross-coupling reaction that simultaneously activates a benzylic C(sp³)-H bond and an aromatic C(sp²)-H bond could offer a direct route to the diarylethane core. nih.gov

Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, also present a powerful tool for the formation of the C-C bond linking the two aryl rings. scirp.org Research could explore the use of novel palladium catalysts, including phosphine-free systems, which are often more stable and easier to handle. oup.comresearchgate.net Furthermore, the development of heterogeneous catalysts, such as palladium nanoparticles supported on biopolymers, could enhance catalyst recyclability and contribute to more sustainable processes. mdpi.com

Table 1: Comparison of Potential Sustainable Synthetic Routes

| Synthetic Strategy | Key Features | Potential Advantages | Research Focus |

|---|---|---|---|

| Catalytic Friedel-Crafts | Use of benzyl alcohols instead of halides; catalytic Lewis/Brønsted acids. beilstein-journals.orgnih.gov | Reduced toxicity and waste; higher atom economy. | Development of highly active and selective catalysts. |

| C-H Activation/Coupling | Direct functionalization of C-H bonds in precursors. nih.gov | Fewer synthetic steps; utilization of simple starting materials. | Discovery of catalysts for selective C-H bond activation. |

| Modern Cross-Coupling | Use of advanced Pd catalysts (e.g., phosphine-free, nanoparticles). oup.commdpi.com | Mild reaction conditions; high functional group tolerance; catalyst recyclability. | Design of robust and reusable catalytic systems. |

Exploration of Unprecedented Reactivity Patterns and Mechanistic Insights

The unique electronic and steric environment of this compound offers fertile ground for discovering novel reactivity. The benzylic C-H bond, activated by two adjacent aryl rings, is a prime site for functionalization. The bond-dissociation energy for benzylic C-H bonds is significantly lower than for typical aliphatic C-H bonds, making them susceptible to radical-mediated reactions. nih.gov Future studies could explore selective oxidation, amination, or arylation at this position. nih.gov

The bromoarene moiety is a versatile handle for a plethora of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various substituents. scirp.orgchemistry.coach A particularly innovative direction would be the use of metallaphotocatalysis to couple the aryl bromide with unconventional partners, such as gaseous alkanes, under mild, room-temperature conditions. uva.nlunica.itchemrxiv.org This approach could lead to the synthesis of novel derivatives with short alkyl chains.

Furthermore, visible-light photocatalysis could be employed to generate aryl radicals from the aryl bromide functionality. nih.gov This strategy opens up pathways for transition-metal-free C-C bond formations and other transformations that are often inaccessible through traditional methods. nih.govresearchgate.net Mechanistic studies of these photochemical processes would be crucial for understanding and controlling the reactivity of the generated radical intermediates.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Beyond route planning, ML models can predict the outcomes of chemical reactions with increasing accuracy. mit.edustanford.edumedium.comacs.org For instance, an algorithm could predict the major product of a reaction involving our target molecule, considering various reagents and conditions. This predictive power is invaluable for avoiding failed experiments and saving resources. mit.edu

Table 2: Application of AI/ML in the Chemistry of this compound

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Retrosynthesis Planning | AI algorithms analyze the target structure and propose multiple synthetic routes from available starting materials. chemcopilot.comopenreview.net | Discovery of more efficient, cost-effective, and sustainable synthetic pathways. |

| Reaction Outcome Prediction | ML models predict the likely products and yields of a reaction based on reactants, reagents, and conditions. mit.eduacs.org | Reduction in trial-and-error experimentation; accelerated discovery of new reactions. |

| Condition Optimization | AI-driven platforms systematically vary reaction parameters to find the optimal conditions for yield, selectivity, or other metrics. symeres.comrsc.orgbeilstein-journals.org | Rapid identification of high-yielding conditions, leading to faster process development and resource savings. |

| Catalyst Discovery | ML models can screen virtual libraries of ligands and catalysts to identify promising candidates for specific reactions. | Acceleration of the discovery of novel and more efficient catalytic systems. |

Advancements in In Situ Spectroscopic Monitoring of Reactions

A deep understanding of reaction mechanisms and kinetics is essential for process optimization and control. The application of Process Analytical Technology (PAT), particularly in situ spectroscopic monitoring, offers a window into the reacting system in real-time. mt.com Techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy are powerful tools for this purpose.

For instance, the progress of a cross-coupling reaction involving this compound could be monitored in real-time using an in situ Raman probe. rsc.orgaiche.org This would allow for the tracking of reactant consumption, product formation, and the appearance of any transient intermediates, providing valuable kinetic data. nih.govrsc.orgrsc.orgacs.org Such data is crucial for understanding the reaction mechanism and identifying potential bottlenecks or side reactions.

The ability to monitor reactions as they happen, even under challenging conditions like microwave irradiation, can significantly accelerate process development. rsc.org Furthermore, single-molecule techniques, such as scanning tunneling microscopy break junctions (STMBJ), are emerging as powerful methods to monitor fundamental steps of organometallic reactions, like transmetallation, at an unprecedented level of detail. chinesechemsoc.org Applying such advanced techniques could provide deep mechanistic insights into reactions involving our target compound.

Design of Next-Generation Catalytic Systems for Efficiency and Selectivity

The development of new catalytic systems remains a cornerstone of chemical research. For reactions involving this compound, particularly cross-coupling reactions, the design of next-generation catalysts could lead to significant improvements in efficiency, selectivity, and sustainability.

While palladium has been the workhorse in this area, there is a growing interest in developing catalysts based on more earth-abundant and less expensive metals like nickel or copper. nih.govmdma.ch Nickel catalysts, especially when combined with photoredox catalysis, have shown remarkable efficacy in forming C-C bonds with alkyl radical precursors. nih.gov

The design of ligands that coordinate to the metal center plays a critical role in tuning the catalyst's activity and selectivity. mdpi.com Research into novel ligand architectures, such as N-heterocyclic carbenes (NHCs) or functionalized biopolymers, could lead to catalysts with enhanced stability and performance. oup.commdpi.com Dendrimer-encapsulated palladium nanoparticles are another example of an advanced catalyst design that offers high stability and efficiency in cross-coupling reactions under green conditions. mdpi.com The ultimate goal is to develop catalytic systems that are not only highly active and selective but also robust, recyclable, and environmentally benign.

Q & A

Q. What are the common synthetic routes for 1-Bromo-4-(1-(4-methoxyphenyl)ethyl)benzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via two primary routes:

- Bromination : Direct bromination of 4-(1-(4-methoxyphenyl)ethyl)benzene using Br₂ with Lewis acid catalysts (e.g., AlCl₃ or FeBr₃) under controlled temperatures (0–25°C). Yield optimization requires inert atmospheres and stoichiometric control to minimize di-substitution .

- Cross-Coupling : Palladium-catalyzed coupling (e.g., Suzuki or Sonogashira) between 4-bromophenylacetylene and 4-methoxyphenylethyl derivatives. Ligand choice (e.g., PPh₃) and solvent polarity (e.g., THF/DMF) critically affect regioselectivity and purity (≥90% achievable) .

Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include a singlet for the methoxy group (δ 3.8 ppm), aromatic protons (δ 6.8–7.4 ppm), and ethyl group resonances (δ 1.5–2.5 ppm). Coupling patterns distinguish para-substitution .

- ¹³C NMR : Confirm the quaternary carbon adjacent to bromine (δ 120–125 ppm) and the methoxy carbon (δ 55 ppm).

- IR : Stretching frequencies for C-Br (~500–600 cm⁻¹) and aryl ether C-O (1250 cm⁻¹) validate functional groups .

- X-ray Crystallography (if crystalline): Resolves spatial arrangement and bond angles, critical for unambiguous structural confirmation .

Advanced Research Questions

Q. What strategies are employed to achieve stereoselective synthesis of chiral derivatives from this compound?

- Methodological Answer : Chiral centers are introduced via asymmetric catalysis:

- Catalytic Asymmetric Cross-Coupling : Use chiral ligands (e.g., (R,R)-L1) with Pd or Ni catalysts to control enantioselectivity (up to 91% ee) .

- Hydrogenation : Employ chiral phosphine ligands (e.g., BINAP) with Ru catalysts to reduce prochiral ketones derived from the compound.

- Analysis : Chiral SFC or HPLC with polysaccharide columns (e.g., Chiralpak® AD-H) quantifies enantiomeric excess .

Q. How do competing reaction pathways in the oxidation of this compound derivatives affect product distribution, and how can these be controlled?

- Methodological Answer : Oxidation with O₂ or peroxides generates hydroperoxides (e.g., 1-methyl-1-(4-methoxyphenyl)ethyl hydroperoxide) and ketones (e.g., 1-(4-methoxyphenyl)ethanone). Key factors:

- Catalysts : NHPI (N-hydroxyphthalimide) with Cu(II) shifts selectivity toward ketones (68–75% selectivity at 120°C) .

- Solvent : Acetonitrile favors hydroperoxide formation (73% yield at 60°C), while polar aprotic solvents stabilize radical intermediates .

- Quenching : Rapid cooling and radical scavengers (e.g., BHT) suppress over-oxidation .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats. Use fume hoods for synthesis/purification .

- Storage : Store in amber glass bottles under nitrogen at 2–8°C to prevent bromine dissociation .

- Spill Management : Neutralize with sodium bicarbonate, adsorb with vermiculite, and dispose as halogenated waste (EPA/DOT Hazard Class 6.1) .

- Emergency Response : For skin contact, rinse with 10% Na₂S₂O₃ solution; for inhalation, administer oxygen and monitor for CNS depression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.